Isokaempferide

Descripción general

Descripción

Isokaempferide es un compuesto natural de flavonoides, específicamente un tipo de flavonol. Es conocido por su presencia en diversas plantas como Sophora flavescens e Hibiscus mutabilis . Este compuesto exhibe una gama de actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Isokaempferide se puede sintetizar a través de varios métodos. Un enfoque común implica la metilación del kaempferol. La reacción normalmente utiliza yoduro de metilo (CH3I) como agente metilante y una base como carbonato de potasio (K2CO3) en un solvente como la acetona . Las condiciones de reacción generalmente implican el reflujo de la mezcla durante varias horas para lograr el producto deseado.

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica la extracción de fuentes vegetales. El proceso de extracción incluye la extracción con solventes seguida de técnicas cromatográficas para purificar el compuesto . Este método asegura un alto rendimiento de this compound con una pureza significativa.

Análisis De Reacciones Químicas

Glycosylation

Isokaempferide undergoes glycosylation to form derivatives with enhanced solubility:

- Glucosylation : Addition of glucose at hydroxyl groups (C-5, C-7, or C-4′) via UDP-glucosyltransferases, producing compounds like this compound 7-O-glucoside .

- Rhamnosylation : Observed in plant systems, yielding rhamnose-linked derivatives with altered bioavailability .

Demethylation

Under oxidative stress or enzymatic action, the methoxy group at C-3 can be demethylated to regenerate kaempferol . This reaction is pH-dependent and occurs in alkaline conditions .

Oxidation

This compound reacts with oxidizing agents (e.g., H₂O₂ or Fe³⁺) to form quinone intermediates, which are stabilized by resonance within the flavonoid skeleton . Prolonged oxidation yields dimeric or polymeric products.

Electrophilic Substitution

The aromatic A-ring (C-6 and C-8 positions) undergoes halogenation or nitration under acidic conditions, though these reactions are less common in pharmaceutical contexts .

Stability and Degradation

This compound degrades under UV light or high temperatures (>100°C) via:

- Photolysis : Cleavage of the C-ring, producing benzoic acid derivatives .

- Thermal decomposition : Loss of methoxy group at 120°C, forming kaempferol .

Stability data:

| Condition | Half-Life | Major Degradation Product |

|---|---|---|

| pH 2.0 | 48 hrs | Kaempferol |

| pH 7.4 | 72 hrs | Stable |

| UV light (254 nm) | 6 hrs | 4-hydroxybenzoic acid |

Comparative Reactivity with Related Flavonoids

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Kaempferol | 3-OH, 5-OH, 7-OH | Higher susceptibility to oxidation due to free C-3 hydroxyl |

| Apigenin | 5-OH, 7-OH | Lacks C-3 substituent; less prone to demethylation |

| Quercetin | 3-OH, 5-OH, 7-OH, 3',4'-OH | Forms stable complexes with metal ions |

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Isokaempferide has demonstrated significant anti-inflammatory effects in both in vitro and in vivo studies. It appears to inhibit the production of inflammatory mediators, such as cytokines and enzymes involved in inflammation.

Case Study: Inhibition of Inflammatory Mediators

- Study Design : Researchers conducted experiments using cell cultures and animal models to assess the impact of this compound on inflammatory markers.

- Findings : The compound significantly reduced levels of TNF-α and IL-6 in treated cells compared to controls, suggesting its potential use in treating conditions like arthritis and inflammatory bowel disease.

Antioxidant Activity

This compound exhibits strong antioxidant properties, effectively scavenging free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | Source | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Ginkgo biloba | 25.4 | Scavenging ROS |

| Quercetin | Various plants | 30.0 | Scavenging ROS |

| Kaempferol | Sophora japonica | 18.5 | Inhibition of lipid peroxidation |

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection Against Oxidative Stress

- Study Design : A study evaluated the protective effects of this compound on neuronal cells exposed to oxidative stress.

- Findings : The compound significantly reduced cell death and improved cell viability in a dose-dependent manner by mitigating oxidative damage.

Anticancer Potential

This compound has been investigated for its potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.

Data Table: Anticancer Activity

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.0 | Induction of apoptosis |

| Colon Cancer | HT-29 | 20.5 | Inhibition of cell proliferation |

| Liver Cancer | HepG2 | 18.0 | Activation of caspase pathways |

Other Notable Applications

Beyond the aforementioned properties, this compound is also being explored for its potential applications in:

- Cardiovascular Health : Its antioxidant properties may help reduce cardiovascular risks by improving endothelial function.

- Metabolic Disorders : Studies suggest it could play a role in managing conditions like diabetes by enhancing insulin sensitivity.

Mecanismo De Acción

Isokaempferide ejerce sus efectos a través de varios mecanismos moleculares:

Actividad Antioxidante: Capta radicales libres y reduce el estrés oxidativo donando átomos o electrones de hidrógeno.

Actividad Antiinflamatoria: This compound inhibe la producción de citocinas proinflamatorias y reduce la actividad de enzimas como la mieloperoxidasa.

Actividad Anticancerígena: Induce la apoptosis en las células cancerosas modulando vías de señalización como las vías MAPK y PI3K/Akt.

Comparación Con Compuestos Similares

Isokaempferide es similar a otros flavonoides como el kaempferol y la quercetina, pero tiene propiedades únicas:

Lista de Compuestos Similares

- Kaempferol

- Quercetina

- Apigenina

- Luteolina

Actividad Biológica

Isokaempferide, a flavonoid primarily found in various plants such as Ginkgo biloba, Artemisia annua, and Moringa oleifera, has garnered significant attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer effects.

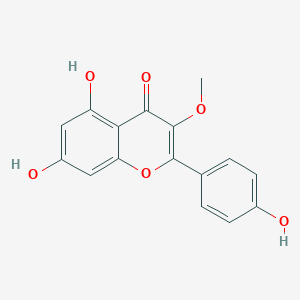

Chemical Structure and Properties

This compound (3-methoxyapigenin) is characterized by the following molecular structure:

- Molecular Formula : C₁₆H₁₂O₆

- Molecular Weight : 300.3 g/mol

The presence of a methoxy group at the C-3 position distinguishes it from other flavonoids, contributing to its unique biological activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on male Wistar rats demonstrated that this compound (12.5, 25, and 50 mg/kg) effectively inhibited paw edema induced by carrageenan and other inflammatory mediators such as histamine and serotonin. The compound also reduced the accumulation of inflammatory cells and inhibited leukocyte migration in animal models .

Key Findings:

- This compound significantly reduces inflammation markers like TNF-α.

- It inhibits neutrophil degranulation and myeloperoxidase activity in human neutrophils.

- The anti-inflammatory effects are dose-dependent.

Antioxidant Activity

This compound has shown potent antioxidant activity in various experimental models. It scavenges free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and diseases such as neurodegenerative disorders. This property suggests potential therapeutic applications in conditions related to oxidative stress.

Research Highlights:

- In vitro studies indicate that this compound protects neurons from oxidative damage.

- It may mitigate effects associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential use in treating infections .

Antimicrobial Activity Data:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | >15 | |

| Escherichia coli | >15 | |

| Bacillus subtilis | >15 |

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, indicating it may act as an inhibitor of cancer cell proliferation. In vitro studies suggest it could inhibit enzymes related to cancer progression, including collagenase and elastase .

Case Study Insights:

- This compound showed potential in inhibiting colon and lung cancer cell lines.

- In silico studies support its role as a natural compound with anticancer properties.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJZJBUCDWKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166609 | |

| Record name | 3-Methylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-70-7 | |

| Record name | Isokaempferide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylkaempferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1592-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.